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Compound of Interest

Compound Name: N-Carbobenzoxy-DL-norvaline

Cat. No.: B1580583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Carbobenzoxy-DL-norvaline (N-Cbz-DL-norvaline), a key building block in peptide synthesis
and drug discovery. This document details its characteristic signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for

its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-Carbobenzoxy-DL-norvaline.

Table 1: *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1580583?utm_src=pdf-interest
https://www.benchchem.com/product/b1580583?utm_src=pdf-body
https://www.benchchem.com/product/b1580583?utm_src=pdf-body
https://www.benchchem.com/product/b1580583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm) Multiplicity Assighment

11.3 Singlet (broad) Carboxylic Acid (-COOH)
7.32-7.35 Multiplet Aromatic Protons (CesHs-)
6.50 Doublet Amide Proton (-NH-)

5.38 Doublet a-Proton (-CH(NH)-)
5.11-5.14 Singlet Benzylic Protons (-CHz2-Ph)
4.25-4.41 Multiplet a-Proton (-CH(NH)-)

1.84 Multiplet B-Protons (-CHz2-CH2-CHs)
1.67 Multiplet y-Protons (-CH2-CHs)

1.40 Sextet y-Protons (-CHz-CHs)
0.93 Triplet 0-Protons (-CHs)

Note: The spectrum was acquired in CDCIs. The presence of rotamers due to restricted C-N

bond rotation can lead to the observation of multiple signals for some protons.

Chemical Shift (ppm)

13

Assignment

~175-178 Carboxylic Acid Carbon (-COOH)
~156-158 Urethane Carbonyl Carbon (-NH-CO-0O-)
~136-137 Aromatic Quaternary Carbon (C-CHz-)
~128-129 Aromatic Carbons (-CH-)

~67-68 Benzylic Carbon (-CHz-Ph)

~53-55 a-Carbon (-CH(NH)-)

~33-35 B-Carbon (-CH2-CH2-CHs)

~19-21 y-Carbon (-CH2-CHs)

~13-14 0-Carbon (-CHs)
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Note: These are predicted chemical shifts based on typical values for similar N-protected amino

acids.

ble 3: licted IR Al :

Wavenumber (cm—?)

Intensity

Assignment

~3300 Strong, Broad O-H stretch (Carboxylic Acid)
~3030 Medium C-H stretch (Aromatic)
~2960, 2870 Medium C-H stretch (Aliphatic)
~1710-1725 Strong C=0 stretch (Carboxylic Acid)
~1690-1710 Strong C=0 stretch (Urethane)
~1510-1540 Strong N-H bend (Amide II)
~1210-1250 Strong C-O stretch (Urethane)
~700-750 Strong C-H out-of-plane bend

(Aromatic)

Note: These are predicted absorption bands based on characteristic functional group

frequencies.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
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Predicted Fragmentation

m/z lon Type
o Pathway
252.12 [M+H]* Protonated molecular ion
Loss of carbon dioxide from
208.13 [M-CO2+H]* ] ]
the carboxylic acid
Loss of the benzyloxycarbonyl
162.10 [M-C7H-02]*
group
108.06 [C7HsO]* Benzyl alcohol fragment
Tropylium ion (from benzyl
91.05 [C7HA]* by ( Y
group)
Iminium ion from norvaline
72.08 [CaH10N]*

backbone

Note: These are predicted m/z values for the protonated molecule and its major fragments
under Electrospray lonization (ESI) conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of N-Carbobenzoxy-DL-norvaline (typically 5-10 mg) is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is added for chemical shift calibration (O ppm).

e 'H NMR Spectroscopy:
o The *H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.

o Standard acquisition parameters include a spectral width of approximately 16 ppm, a
pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of
2-3 seconds.
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o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy:

o The 13C NMR spectrum is acquired on the same spectrometer, typically operating at 75,
100, or 125 MHz for carbon.

o Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
o Awider spectral width (e.g., 0-220 ppm) is used.

o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

o Data Processing: The acquired Free Induction Decay (FID) is processed by applying a
Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid N-Carbobenzoxy-DL-norvaline is finely
ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated
Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly onto the ATR
crystal.

o Data Acquisition:

[¢]

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

[e]

A background spectrum of the empty sample compartment (or the clean ATR crystal) is
first collected.

o

The sample is then placed in the beam path, and the sample spectrum is recorded.

[e]

The spectrum is typically scanned over the range of 4000 to 400 cm~1.

o

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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» Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of N-Carbobenzoxy-DL-norvaline is prepared in a
suitable solvent system, such as a mixture of methanol and water, often with a small amount
of formic acid to promote protonation for positive ion mode analysis.

o Data Acquisition (Electrospray lonization - ESI):

o The sample solution is introduced into the ESI source of the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
o As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

o The mass spectrometer is typically operated in positive ion mode to detect the protonated
molecule [M+H]*.

o For fragmentation analysis (MS/MS), the precursor ion of interest (e.g., m/z 252.12) is
selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with
an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are
analyzed in the second mass analyzer.

o Data Analysis: The mass spectrum displays the relative abundance of ions as a function of
their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like N-Carbobenzoxy-DL-norvaline.
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Caption: Workflow for the spectroscopic characterization of N-Cbz-DL-norvaline.

» To cite this document: BenchChem. [Spectroscopic Profile of N-Carbobenzoxy-DL-norvaline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580583#n-carbobenzoxy-dI-norvaline-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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